Decanamide, N,N-dipropyl-
CAS No.: 24928-26-5
Cat. No.: VC0537427
Molecular Formula: C16H33NO
Molecular Weight: 255.44 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 24928-26-5 |
|---|---|
| Molecular Formula | C16H33NO |
| Molecular Weight | 255.44 g/mol |
| IUPAC Name | N,N-dipropyldecanamide |
| Standard InChI | InChI=1S/C16H33NO/c1-4-7-8-9-10-11-12-13-16(18)17(14-5-2)15-6-3/h4-15H2,1-3H3 |
| Standard InChI Key | XRGQSRGEPOBQIF-UHFFFAOYSA-N |
| SMILES | CCCCCCCCCC(=O)N(CCC)CCC |
| Canonical SMILES | CCCCCCCCCC(=O)N(CCC)CCC |
| Appearance | Solid powder |
Introduction
Chemical Structure and Properties
Molecular Architecture
The compound features a 10-carbon aliphatic chain (decanoyl group) bonded to an amide functional group, where the nitrogen atom is further substituted with two propyl groups. The IUPAC name is N,N-dipropyldecanamide, and its SMILES notation is CCCCCCCCCC(=O)N(CCC)CCC .
Key Structural Attributes:
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Hydrophobic tail: Ensures solubility in non-polar solvents.
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Amide group: Contributes to hydrogen bonding and thermal stability.
Physicochemical Properties
Experimental and calculated properties are summarized below:
The compound’s low vapor pressure and high logP indicate limited environmental mobility and a propensity for bioaccumulation .
Synthesis and Manufacturing
Catalytic Synthesis
A patented method (CN103381359A) describes the use of a catalyst derived from sodium silicate and sodium metaaluminate for synthesizing N,N-dialkylamides . Key steps include:
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Mixing sodium silicate and sodium metaaluminate in water.
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Adding sulfuric acid to precipitate the catalyst.
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Reacting decanoic acid with dipropylamine under controlled conditions (180–200°C) .
This method reduces residual acid content to <2 mg KOH/g, enhancing product purity .
Alternative Routes
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Acylation of dipropylamine with decanoyl chloride.
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Transamidation of methyl decanoate with dipropylamine.
Industrial and Research Applications
Solvent and Surfactant
Decanamide, N,N-dipropyl- acts as a polar aprotic solvent in agrochemical formulations, facilitating the dissolution of hydrophobic pesticides . Its surfactant-like behavior upon aqueous dilution improves active ingredient dispersion .
Metal Extraction
Studies highlight its efficacy in supercritical fluid extraction (SFE) of uranium and thorium, outperforming traditional extractants like tributyl phosphate . The amide’s CO₂-philic nature enables efficient metal recovery under supercritical conditions .
Recent Research Developments
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